![molecular formula C7H5N3O2 B1236230 1H-Benzotriazole-7-carboxylic acid CAS No. 62972-61-6](/img/structure/B1236230.png)
1H-Benzotriazole-7-carboxylic acid
Overview
Description
1H-Benzotriazole-7-carboxylic acid is a compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.13 g/mol . It is also known by other names such as 2H-benzotriazole-4-carboxylic acid and Benzotriazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI representation of 1H-Benzotriazole-7-carboxylic acid isInChI=1S/C7H5N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)
. Its canonical SMILES representation is C1=CC2=NNN=C2C(=C1)C(=O)O
. Physical And Chemical Properties Analysis
1H-Benzotriazole-7-carboxylic acid has a molecular weight of 163.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass is 163.038176411 g/mol .Scientific Research Applications
Corrosion Inhibition
1H-Benzotriazole-7-carboxylic acid: is widely used as a corrosion inhibitor, particularly for copper and its alloys . It forms a protective layer on the metal surface, preventing oxidation and subsequent corrosion. This application is crucial in industries where metals are exposed to corrosive environments, such as in plumbing, marine engineering, and electronics.
Synthetic Auxiliary
In organic chemistry, 1H-Benzotriazole-7-carboxylic acid serves as a synthetic auxiliary . It facilitates the synthesis of various organic derivatives through its ability to act as a nucleophile or an electrophile in different chemical reactions. This versatility makes it a valuable tool for constructing complex molecular architectures.
Drug Precursor
The compound is also utilized as a precursor in pharmaceutical research . Its structural motif is found in a number of drug molecules, and it can be used to synthesize new medicinal compounds with potential therapeutic applications. Its role in drug design and discovery is significant due to its ability to easily form bonds with various functional groups.
Environmental Relevance
1H-Benzotriazole-7-carboxylic acid: is a subject of environmental studies due to its presence as a micropollutant . Research is focused on understanding its behavior in the environment, its potential effects on ecosystems, and methods for its removal from water sources.
Mannich Reaction
This compound is involved in the Mannich reaction, which is a method for forming β-aminocarbonyl compounds . These compounds are important intermediates in the synthesis of various natural products and pharmaceuticals. The Mannich reaction is a key transformation in the field of organic synthesis.
Coordination Chemistry
In coordination chemistry, 1H-Benzotriazole-7-carboxylic acid can form stable complexes with metals . This property is exploited in various applications, including catalysis and the development of new materials. The ability to form complexes with metals also underlies its use as a corrosion inhibitor.
Future Directions
Benzotriazole derivatives have been found to be biologically active and have been widely used in biomedical research . They have versatile biological properties and have been used in a variety of applications such as antimicrobial, antiparasitic, and even antitumor, choleretic, cholesterol-lowering agents . Future research may continue to explore these properties and find new applications for these compounds.
Mechanism of Action
Target of Action
1H-Benzotriazole-7-carboxylic acid, also known as Benzotriazole-4-carboxylic acid, is a heterocyclic compound Benzotriazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .
Mode of Action
Benzotriazole is known to act as a proton activator, which can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . It can also bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form stable coordination compounds on surfaces, such as copper, and behave as a corrosion inhibitor .
Biochemical Pathways
Benzotriazole derivatives have been implicated in various biochemical processes, depending on their functional groups .
Pharmacokinetics
The physicochemical properties of benzotriazole, such as its weak acidity (pka = 82) and low basicity (pKa < 0), may influence its bioavailability .
Result of Action
Benzotriazole and its derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on their functional groups .
Action Environment
The action of 1H-Benzotriazole-7-carboxylic acid can be influenced by various environmental factors. Hence, it is only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . These properties may influence the compound’s action, efficacy, and stability in different environments.
properties
IUPAC Name |
2H-benzotriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDQPJLANOOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212177 | |
Record name | 1H-benzotriazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62972-61-6 | |
Record name | 1H-Benzotriazole-7-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-benzotriazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-benzotriazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key chemical transformations explored in these studies involving benzotriazole-4-carboxylic acid derivatives?
A1: Both studies focus on exploring the reactivity of substituted benzotriazole-4-carboxylic acid derivatives. Specifically:
- Diazotization: The first paper [] investigates the diazotization of 6-amino-2-phenyl-7-chloro-2H-benzotriazole-4-carboxylic acid. This process converts the amino group (-NH2) into a diazonium group (-N2+), a highly reactive functional group useful for further transformations.
- Nucleophilic Substitution: Both studies [, ] explore subsequent reactions of these diazonium salts with various nucleophiles. This allows for the introduction of different substituents on the benzotriazole ring, leading to a diverse range of derivatives.
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